molecular formula C15H20N6O2S B2737055 4-cyclopropyl-1-methyl-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1798023-41-2

4-cyclopropyl-1-methyl-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2737055
CAS RN: 1798023-41-2
M. Wt: 348.43
InChI Key: BJNARVCWFMJGKE-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H20N6O2S and its molecular weight is 348.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Research conducted by Deshmukh et al. (2017) involved the synthesis of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing piperazine nucleus, where some compounds demonstrated moderate antibacterial activity against Bacillus Subtilis and Escherichia Coli. This study highlights the compound's potential in the development of new antibacterial agents (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Anti-arrhythmic Activity

Abdel‐Aziz et al. (2009) explored the synthesis and anti-arrhythmic activity of some piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. This study indicates the potential of these compounds in the treatment of arrhythmias, showcasing the diverse pharmacological applications of this chemical structure (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Inhibition of Carbonic Anhydrase Isozymes

A study by Alafeefy et al. (2015) investigated the inhibition of human carbonic anhydrase isozymes I, II, IX, and XII with a new series of sulfonamides incorporating aroylhydrazone-, triazolothiadiazinyl-, or thiadiazolyl moieties. The compounds displayed low nanomolar activity against these isozymes, suggesting their utility in designing inhibitors for tumor-associated carbonic anhydrase isoforms (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).

Anticancer Agents

El-Masry et al. (2022) reported the design, synthesis, and in vitro biological evaluation of new 5-aryl-1,3,4-thiadiazole-based anticancer agents. The compounds exhibited significant cytotoxicity against MCF-7 and HepG2 cancer cell lines, indicating their potential as selective anticancer agents (El-Masry, Essa, Selim, El-Emam, Mohamed, Sakr, Kadry, Taher, & Abou-Seri, 2022).

Antimicrobial Activity

Suresh, Lavanya, and Rao (2016) synthesized a new series of thiazolo-triazolo-pyridine carbonitrile derivatives and evaluated their antibacterial and antifungal activity, showing significant biological activity against tested microorganisms. This underscores the broad spectrum of antimicrobial applications for compounds with this core structure (Suresh, Lavanya, & Rao, 2016).

properties

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-9-12(24-18-16-9)14(22)20-7-5-10(6-8-20)13-17-19(2)15(23)21(13)11-3-4-11/h10-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNARVCWFMJGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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